

# Technical Guide: Physicochemical Properties of DBCO-NHCO-PEG13-NHS Ester

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## Compound of Interest

Compound Name: DBCO-NHCO-PEG13-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the key physicochemical properties of **DBCO-NHCO-PEG13-NHS ester**, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and proteomics.

## Molecular Identity and Weight

**DBCO-NHCO-PEG13-NHS ester** is a molecule designed with three key functional components: a Dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer with 13 ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester. This structure allows for a two-step, or orthogonal, conjugation strategy.

The quantitative data for this compound are summarized in the table below. The molecular weight is consistently reported as approximately 1046.17 g/mol .

Property	Value	Source(s)
Molecular Weight	1046.17 g/mol	[1][2]
Exact Mass	1045.5000	[2]
Molecular Formula	C <sub>52</sub> H <sub>75</sub> N <sub>3</sub> O <sub>19</sub>	[1][2]
Purity	>90-95%	[1][3][4]

Note: Batch-specific molecular weights may vary slightly due to factors such as hydration.[2]

## Functional Components and Reactivity

The utility of **DBCO-NHCO-PEG13-NHS ester** stems from its distinct reactive ends, separated by a flexible, hydrophilic PEG spacer.[3][5] This design imparts desirable solubility characteristics and minimizes steric hindrance during conjugation.[3][5][6]

- **DBCO Group:** The dibenzocyclooctyne moiety reacts with azide-tagged molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This is a bioorthogonal reaction, often referred to as "copper-free click chemistry," which proceeds efficiently under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[3][7][8]
- **NHS Ester:** The N-hydroxysuccinimide ester is a well-established reactive group for amine coupling. It reacts specifically with primary amines (e.g., the side chain of lysine residues in proteins) at neutral to slightly basic pH to form stable amide bonds.[3][5]
- **PEG13 Spacer:** The 13-unit polyethylene glycol linker enhances the water solubility of the molecule and its conjugates.[3][5] It provides a flexible, long-chain connection that can improve the accessibility of the reactive groups and reduce potential aggregation.[3]

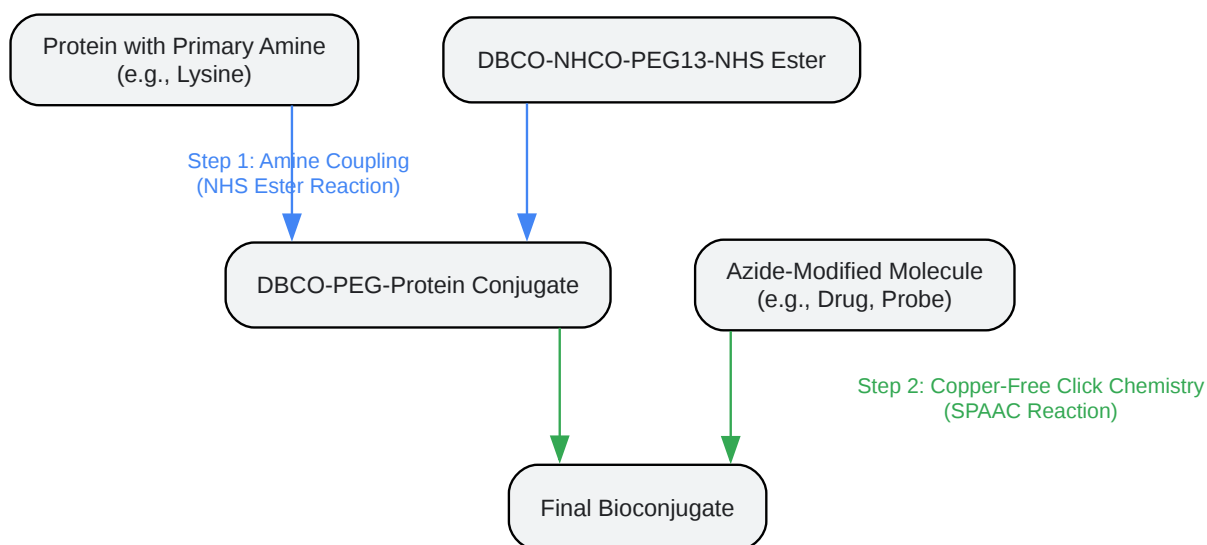
## Applications in Research and Drug Development

The heterobifunctional nature of this linker makes it a valuable tool for constructing complex bioconjugates.[3] It is particularly useful in applications requiring sequential and controlled conjugation. For example, a protein can first be labeled using the NHS ester, and then a second, azide-modified molecule (such as a small molecule drug, a fluorescent probe, or another biomolecule) can be attached via the DBCO group.

This reagent is also used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]

## Logical Workflow for Bioconjugation

The diagram below illustrates a typical experimental workflow for using **DBCO-NHCO-PEG13-NHS ester** to conjugate an amine-containing protein with an azide-containing molecule.



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### Sequential Bioconjugation Workflow

## Experimental Protocols

Detailed experimental protocols are highly dependent on the specific molecules being conjugated (e.g., proteins, antibodies, small molecules). However, a general methodology is provided below.

### General Protocol for a Two-Step Conjugation

- Step 1: Amine Coupling (NHS Ester Reaction)
  - Buffer Preparation: Prepare a suitable reaction buffer, typically a phosphate or bicarbonate buffer at pH 7.2-8.5. Avoid buffers containing primary amines (e.g., Tris), as they will compete for reaction with the NHS ester.
  - Protein Preparation: Dissolve the amine-containing protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL).
  - Linker Preparation: Immediately before use, dissolve the **DBCO-NHCO-PEG13-NHS ester** in a dry, water-miscible organic solvent like DMSO or DMF.

- Reaction: Add a molar excess of the dissolved linker to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess of linker) must be determined empirically.
- Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.
- Purification: Remove the excess, unreacted linker using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS).
- Step 2: Copper-Free Click Chemistry (SPAAC Reaction)
  - Azide Molecule Preparation: Dissolve the azide-modified molecule in a compatible solvent.
  - Reaction: Add the azide-modified molecule to the purified DBCO-PEG-Protein conjugate from Step 1. A slight molar excess of the azide molecule is often used.
  - Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.
  - Final Purification: Purify the final bioconjugate to remove any unreacted azide molecule using an appropriate chromatography method (e.g., size exclusion or affinity chromatography).

It is critical for researchers to optimize these conditions, including stoichiometry, pH, and reaction time, for their specific application to ensure efficient conjugation and maintain the biological activity of the protein.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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